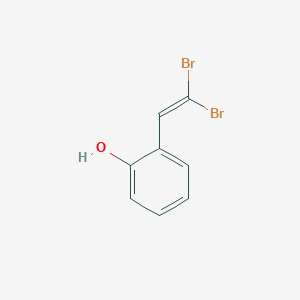

2-(2,2-Dibromovinyl)phenol

Vue d'ensemble

Description

2-(2,2-Dibromovinyl)phenol is a useful research compound. Its molecular formula is C8H6Br2O and its molecular weight is 277.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Applications

A. Synthesis of Functionalized Benzofurans

One of the primary applications of 2-(2,2-dibromovinyl)phenol is its role as a precursor in the synthesis of functionalized benzofurans. Research has shown that this compound can undergo reactions with various phenolic substrates to yield benzofurans in good to excellent yields. For instance, a study demonstrated that reactions involving this compound and different electronically varied phenols resulted in benzofurans with yields ranging from 51% to 78% depending on the substituents present on the phenolic compounds used .

| Phenolic Substrate | Product Yield (%) |

|---|---|

| 4-Nitrophenol | 78 |

| 4-Chlorophenol | 55 |

| 3-Nitrophenol | 63 |

| Methyl 4-hydroxybenzoate | 77 |

B. Tandem Reactions

The compound has also been utilized in tandem reactions involving organosilanes. In these reactions, this compound reacts with phenyl(trialkoxy)silanes to produce arylbenzofurans through a series of elimination and addition steps. This method is noted for its efficiency and ability to generate products with high yields in a one-pot reaction setup .

Biological Applications

A. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. In vitro studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

B. Anticancer Properties

There is growing interest in the anticancer potential of compounds related to this compound. Some studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents against various types of cancer.

Case Studies

Case Study: Synthesis of Benzofurans

A notable case study involved synthesizing benzofurans from this compound using different substituted phenols. The study systematically varied the electronic properties of the phenolic substrates and analyzed the yield and purity of the resulting benzofurans. The results indicated that electron-withdrawing groups on the phenolic substrates significantly enhanced the reactivity and yield of the desired products.

Case Study: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives synthesized from this compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed varying degrees of inhibition, with some derivatives exhibiting significant antimicrobial effects at low concentrations.

Analyse Des Réactions Chimiques

Copper(I)-Catalyzed Reactions

One significant reaction pathway for 2-(2,2-dibromovinyl)phenol involves its interaction with polyfluoroarenes under copper(I) catalysis. This reaction leads to the formation of 2-(polyfluoroaryl)benzofurans through a tandem process that includes:

-

Intramolecular C–O Bond Formation : This step is crucial for generating the benzofuran structure.

-

C–H Activation : The copper catalyst facilitates the activation of C–H bonds, allowing for further functionalization of the aromatic system.

The products are typically obtained in good yields, demonstrating the efficiency of this synthetic route .

Thioetherification Reactions

Another important reaction is the tandem thioetherification of this compound with thiophenols and thiols. Conducted in the presence of potassium hydroxide and using N,N-dimethylformamide as a solvent, this one-pot reaction yields:

-

2-Arylthiobenzofurans : Resulting from the coupling of thiophenols with the dibromovinyl compound.

-

2-Alkylthiobenzofurans : Formed through reactions with thiols.

This method is advantageous due to its simplicity and the commercial availability of starting materials, making it a valuable approach for synthesizing sulfur-containing derivatives .

Photoinduced Cascade Reactions

Recent studies have also explored photoinduced reactions involving derivatives of this compound. These reactions utilize light to initiate cascade processes that can lead to densely functionalized products such as:

-

Dihydrobenzofurans : Produced through radical mechanisms that involve atom transfer radical addition (ATRA) and intramolecular nucleophilic substitution (SN).

The photochemical nature of these transformations allows for mild reaction conditions and rapid product formation, showcasing another dimension of reactivity for this compound .

Propriétés

Formule moléculaire |

C8H6Br2O |

|---|---|

Poids moléculaire |

277.94 g/mol |

Nom IUPAC |

2-(2,2-dibromoethenyl)phenol |

InChI |

InChI=1S/C8H6Br2O/c9-8(10)5-6-3-1-2-4-7(6)11/h1-5,11H |

Clé InChI |

CNINDFVVHAXULB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C=C(Br)Br)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.